molecular formula C19H22N2O2 B2371712 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1257553-64-2

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B2371712
CAS No.: 1257553-64-2
M. Wt: 310.397
InChI Key: AYAIRJIJNVOHKS-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a benzhydryl group with a cyclopropyl moiety, making it an interesting subject for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of benzhydryl chloride with 1-(hydroxymethyl)cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the benzhydryl group but lacks the cyclopropyl moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the benzhydryl moiety.

Uniqueness

1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to its combination of a benzhydryl group and a cyclopropyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzhydryl-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-14-19(11-12-19)13-20-18(23)21-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAIRJIJNVOHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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